4-Chloro-6-methylnicotinonitrile

Descripción

Contextual Significance within Halogenated Nicotinonitrile Chemistry

Halogenated nicotinonitriles are a class of organic compounds characterized by a pyridine (B92270) ring bearing both a halogen atom and a cyano (-C≡N) group. The presence of the electron-withdrawing nitrile group and the halogen atom significantly influences the chemical reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This reactivity is central to their utility in synthetic chemistry.

The specific positioning of the chloro, methyl, and nitrile groups in 4-Chloro-6-methylnicotinonitrile dictates its unique chemical behavior. The chlorine atom at the 4-position is activated towards displacement by various nucleophiles, a common and synthetically valuable reaction for functionalizing the pyridine core. The methyl group at the 6-position and the nitrile group at the 3-position further modulate the electronic properties and steric environment of the molecule.

The study of halogen bonding, a noncovalent interaction involving a halogen atom as an electrophilic center, is also relevant to this class of compounds. mdpi.com The chlorine atom in this compound can participate in such interactions, influencing crystal packing and molecular recognition events, which are crucial aspects of materials science and drug design. mdpi.com

Historical Perspective and Current Research Landscape of Pyridine Nitriles

The chemistry of pyridines, the parent heterocyclic system of nicotinonitriles, has a rich history dating back to the 19th century. The first synthesis of a heteroaromatic compound was a pyridine derivative. wikipedia.org Major synthetic routes, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), laid the foundation for accessing a wide array of substituted pyridines. wikipedia.org Initially, many pyridines were obtained from coal tar, but by the mid-20th century, synthetic methods became the predominant source. mdma.ch

Nitriles, organic compounds containing a -C≡N functional group, were first synthesized in the early 19th century. wikipedia.org The combination of pyridine and nitrile functionalities gives rise to pyridine nitriles, also known as cyanopyridines. These compounds, including nicotinonitrile (3-cyanopyridine), have become essential scaffolds in medicinal chemistry and materials science. researchgate.netekb.eg Several marketed drugs, such as bosutinib (B1684425) and milrinone, contain the nicotinonitrile core, highlighting its pharmacological importance. researchgate.netekb.eg

Current research on pyridine nitriles is highly active and diverse. Scientists are exploring new synthetic methodologies to create functionalized pyridines, including catalytic [2+2+2] cycloadditions of alkynes and nitriles. organic-chemistry.org In materials science, nicotinonitrile derivatives are being investigated for applications in organic light-emitting devices (OLEDs) due to their fluorescent properties. researchgate.net The development of novel nicotinonitrile-based compounds continues to be a significant area of focus for discovering new therapeutic agents and advanced materials. ekb.eg

Scope of Academic Investigation Pertaining to this compound

Academic research on this compound primarily focuses on its role as a key intermediate in the synthesis of more elaborate molecular architectures. Its utility stems from the reactivity of the 4-chloro substituent, which allows for the introduction of various functional groups through nucleophilic aromatic substitution reactions. This makes it a valuable precursor for creating libraries of substituted pyridine derivatives for screening in drug discovery programs and for the development of new materials.

For instance, the chlorine atom can be displaced by amines, alcohols, thiols, and other nucleophiles to generate a wide range of 4-substituted-6-methylnicotinonitriles. These products can then undergo further transformations, such as modification of the nitrile group, to build even greater molecular complexity. The investigation of reaction conditions, catalysts, and the scope of nucleophiles that can be effectively employed with this substrate are all active areas of academic inquiry.

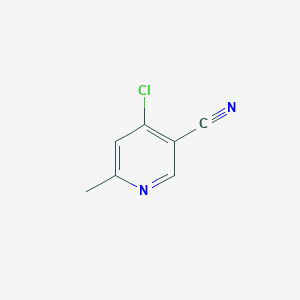

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYNDJKNBVJWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591812 | |

| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38875-76-2 | |

| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6 Methylnicotinonitrile and Its Structural Analogs

Conventional Synthetic Pathways to 4-Chloro-6-methylnicotinonitrile

Traditional methods for synthesizing this compound rely on well-established reactions, including the construction of the core nicotinonitrile ring system followed by targeted chlorination. These pathways are often optimized to maximize yield and purity.

Cyclization Reactions in the Formation of Nicotinonitrile Scaffolds

The formation of the nicotinonitrile core is a fundamental step in the synthesis of this compound. Multi-component reactions are a common and efficient strategy for constructing the substituted pyridine (B92270) ring. researchgate.net One prevalent method involves the one-pot reaction of a ketone (such as 2-acetylnaphthalene), an aromatic aldehyde, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate. researchgate.netchem-soc.si

The proposed mechanism for this transformation typically begins with the condensation of the aldehyde with the active methylene (B1212753) group of ethyl cyanoacetate. researchgate.netresearchgate.net This is followed by a Michael addition of the enolate derived from the ketone. Subsequent cyclization, involving the replacement of an enolic hydroxyl group with an amino group from ammonium acetate, and the elimination of ethanol, leads to the formation of a dihydropyridine (B1217469) intermediate. The final step is a dehydrogenation to yield the aromatic nicotinonitrile scaffold. researchgate.netchem-soc.si High yields, often around 80%, are reported for these types of cyclization reactions. chem-soc.si

These multi-component cyclization strategies offer a versatile and convergent approach to a wide array of substituted nicotinonitrile derivatives, which can then undergo further functionalization. nih.govcncb.ac.cn

Strategic Chlorination Approaches for Pyridine Derivatives

Once the 6-methylnicotinonitrile or a corresponding pyridone precursor is formed, the next critical step is the introduction of a chlorine atom at the 4-position. Various chlorination techniques are employed for pyridine derivatives, each with its own set of conditions and reagents.

A common laboratory and industrial method for converting a hydroxypyridine (pyridinone) to its corresponding chloropyridine is treatment with phosphorus oxychloride (POCl₃). chem-soc.sinih.gov This reaction effectively replaces the hydroxyl group with a chlorine atom. For instance, 2-hydroxy-nicotinonitrile derivatives can be converted to 2-chloro-nicotinonitriles by heating with POCl₃. chem-soc.si To improve the environmental and safety profile of this reaction, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been developed, proving effective for large-scale preparations of various chlorinated nitrogen-containing heterocycles. nih.gov

Direct chlorination of the pyridine ring can also be achieved using molecular chlorine (Cl₂), often in the vapor phase at high temperatures (350°C to 500°C). google.com This method's selectivity can be controlled by using a two-stage reactor with different temperature zones. google.com Free-radical chlorination, initiated by compounds like decachlorobutane, represents another approach, allowing the reaction to proceed at more moderate temperatures. google.com The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity on the pyridine ring.

| Chlorination Method | Reagent(s) | Typical Substrate | Conditions | Key Feature |

| Deoxychlorination | POCl₃ | Hydroxypyridine (Pyridone) | Heating, often with a base like pyridine | Converts hydroxyl group to chlorine; can be run solvent-free. chem-soc.sinih.gov |

| Vapor-Phase Chlorination | Cl₂, Inert Gas | Pyridine, Alkyl Pyridines | High Temperature (350-500°C) | Suitable for direct chlorination of the pyridine ring. google.com |

| Free-Radical Chlorination | Cl₂, Initiator (e.g., decachlorobutane) | Pyridine Compounds | Moderate Temperatures | Avoids extremely high temperatures of vapor-phase methods. google.com |

Process Optimization for Enhanced Synthetic Efficiency

Optimizing synthetic processes is crucial for improving yield, purity, and cost-effectiveness, particularly in large-scale production. atlantis-press.com Process optimization for compounds like this compound involves systematically studying the effects of various reaction parameters. researchgate.net

Key parameters that are typically optimized include reaction temperature, reaction time, concentration of reagents, and molar ratios of reactants. researchgate.net For example, in the synthesis of the energetic material CL-20, optimization found that a specific temperature range (72–85°C) and nitric acid concentration (92-98%) were critical for achieving a high yield of 85%. researchgate.net Similarly, for the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate, the synthetic method was optimized to be more suitable for industrial production, achieving an 85% yield. atlantis-press.comresearchgate.net

Solvent selection and work-up procedures, such as crystallization conditions, are also fine-tuned to improve the purity and particle size of the final product. researchgate.net In the synthesis of intermediates for the HIV drug Nevirapine, process modeling and optimization are used to evaluate different synthetic routes and configurations to establish the most cost-effective and efficient design. vcu.edu

Emerging Synthetic Strategies for this compound Derivatives

In response to the growing need for more sustainable and efficient chemical manufacturing, new synthetic strategies are being developed. These include the application of green chemistry principles and the use of continuous flow technology.

Green Chemistry Principles in Nicotinonitrile Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. researchgate.net For nicotinonitrile synthesis, this has led to the development of solvent-free reactions and the use of recyclable catalysts. researchgate.netnih.gov

One innovative approach involves a four-component reaction for synthesizing nicotinonitrile derivatives under solvent-free conditions, catalyzed by a nanomagnetic metal-organic framework (MOF). nih.gov This method offers excellent yields (68–90%) and short reaction times (40–60 minutes). A significant advantage is the catalyst's high stability and easy separation from the reaction mixture using an external magnet, allowing for its reuse. nih.gov

Solid-state synthesis by grinding reactants together is another eco-friendly protocol that has been successfully applied to the synthesis of nicotinonitrile derivatives. researchgate.netaminer.org This technique is simple, efficient, and avoids the use of bulk solvents, aligning well with the principles of green chemistry. researchgate.net

| Green Synthesis Approach | Key Feature | Catalyst/Conditions | Advantages |

| Nanomagnetic Catalysis | Four-component reaction | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free, high yields, short reaction times, recyclable catalyst. nih.gov |

| Solid-State Grinding | Mechanical activation of reactants | Mortar and pestle, no bulk solvent | Environmentally benign, simple setup, excellent yields. researchgate.net |

Continuous Flow Methodologies for Halogenated Nicotinonitrile Production

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced heat transfer, improved safety for handling hazardous reagents, and greater scalability. youtube.com

Synthesis of Precursor Molecules for this compound Derivatization

The synthesis of precursors for the derivatization of this compound involves various chemical strategies to introduce different functional groups onto the pyridine ring. These precursor molecules serve as versatile building blocks for creating a library of structurally diverse compounds. Key synthetic approaches focus on the manipulation of substituents at various positions of the nicotinonitrile or related heterocyclic cores.

One common strategy involves the substitution of a dichloro-substituted precursor. For instance, the treatment of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with sodium methoxide (B1231860) in methanol (B129727) yields a mixture of two isomeric methoxy-substituted products: 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) and 2-chloro-6-methoxy-4-methylnicotinonitrile. chemicalbook.com This reaction demonstrates a selective nucleophilic aromatic substitution where one of the chloro groups is replaced by a methoxy (B1213986) group. chemicalbook.com The separation of these isomers can be achieved using techniques like Supercritical Fluid Chromatography (SFC). chemicalbook.com

Another important precursor is the structural isomer, 2-chloro-4-methyl nicotinonitrile. Its preparation can be accomplished through a two-step process starting from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile (B47326). google.com These starting materials undergo a catalyzed condensation and subsequent chlorination using a mixture of phosphorus oxychloride and phosphorus pentachloride to form the final product. google.com This method is noted for its operational simplicity and suitability for industrial-scale production. google.com

The synthesis of more complex, related heterocyclic systems, such as quinoline (B57606) derivatives, provides insight into synthetic strategies for analogous structures. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors, is synthesized from 4-methoxyaniline in a three-step sequence involving cyclization, nitration, and chlorination. atlantis-press.comresearchgate.net This multi-step synthesis starts with readily available materials and employs straightforward reaction conditions. atlantis-press.comresearchgate.net

Furthermore, the preparation of functionalized pyridine building blocks is crucial. 4-chloro-2-picoline (4-chloro-2-methylpyridine) can be prepared from 2-methyl-4-nitropyridine-N-oxide. patsnap.com The process involves reacting the starting material with concentrated hydrochloric acid to yield 4-chloro-2-methyl-pyridine-N-oxide, which is subsequently deoxygenated using phosphorus trichloride. patsnap.com

The following tables summarize the synthetic findings for these precursor molecules.

Table 1: Synthesis of Methoxy-substituted Nicotinonitriles chemicalbook.com

| Starting Material | Reagents | Conditions | Products | Yield |

| 2,6-Dichloro-4-methylnicotinonitrile | Sodium methoxide, Methanol | Ambient temperature, 16 h | 6-Chloro-2-methoxy-4-methylnicotinonitrile | 32.3% |

| 2-Chloro-6-methoxy-4-methylnicotinonitrile | 40.4% |

Table 2: Synthesis of 2-Chloro-4-methyl nicotinonitrile google.com

| Starting Materials | Reagents/Catalyst | Reaction Steps | Product | Overall Yield |

| (E)-4-(dimethylamino)but-3-en-2-one, Malononitrile | Catalyst (e.g., piperidine (B6355638) acetate), Phosphorus oxychloride, Phosphorus pentachloride | 1. Catalytic condensation, 2. Chlorination/Cyclization | 2-Chloro-4-methyl nicotinonitrile | 55.7% |

Table 3: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline atlantis-press.comresearchgate.net

| Step | Starting Material | Reagents | Conditions | Product |

| 1. Cyclization | 4-Methoxyaniline | Ethyl acetoacetate, Polyphosphoric acid | 170 °C, 1 h | 6-Methoxy-2-methylquinolin-4-ol |

| 2. Nitration | 6-Methoxy-2-methylquinolin-4-ol | Propionic acid, Nitric acid | 125 °C, 2 h | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol |

| 3. Chlorination | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol | Phosphorus oxychloride, N,N-Dimethylformamide | 110 °C, 1 h | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

Table 4: Synthesis of 4-Chloro-2-picoline patsnap.com

| Step | Starting Material | Reagents | Conditions | Product |

| 1. Chlorination/Substitution | 2-Methyl-4-nitropyridine-N-oxide | Concentrated hydrochloric acid | 120-250 °C, 8-30 h | 4-Chloro-2-methyl-pyridine-N-oxide |

| 2. Deoxygenation | 4-Chloro-2-methyl-pyridine-N-oxide | Phosphorus trichloride, Organic solvent | - | 4-Chloro-2-picoline |

Reaction Chemistry and Functional Group Transformations of 4 Chloro 6 Methylnicotinonitrile

Nucleophilic Aromatic Substitution at the Pyridine (B92270) Ring

Regioselectivity of Chlorine Atom Displacement in 4-Chloro-6-methylnicotinonitrile

The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the position of electron-withdrawing groups. In this compound, the chlorine atom is located at the C4 position. The electron-withdrawing nature of the pyridine ring nitrogen and the cyano group at the C3 position activates the C4 position for nucleophilic attack. This activation occurs because these groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. lumenlearning.commasterorganicchemistry.com

The presence of electron-withdrawing substituents at the ortho and para positions relative to the leaving group is crucial for the stabilization of the negatively charged intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com In this molecule, the ring nitrogen is para to the C4-chloro substituent, and the cyano group is meta. The strong electron-withdrawing effect of the ring nitrogen is paramount in making the C4 position susceptible to nucleophilic attack. While SNAr reactions can sometimes be concerted, they typically proceed via a two-step addition-elimination mechanism. libretexts.orgnih.gov The regioselectivity for substitution at the C4 position is a well-established phenomenon in related heterocyclic systems, such as in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, where the C4 position is consistently more reactive towards nucleophiles. mdpi.comnih.gov

Reactivity with Nitrogen-Centric Nucleophiles

The activated C4-chloro group of this compound readily reacts with a variety of nitrogen-based nucleophiles. These reactions are fundamental for the synthesis of a diverse range of substituted pyridine derivatives. For example, reactions with primary and secondary amines lead to the formation of the corresponding 4-amino-6-methylnicotinonitriles. These substitutions are often carried out under mild conditions and result in high yields. researchgate.net

Other nitrogen nucleophiles such as hydrazine (B178648) and sodium azide (B81097) can also effectively displace the chlorine atom. The reaction with hydrazine yields 4-hydrazino-6-methylnicotinonitrile, a valuable intermediate for the synthesis of more complex heterocyclic systems. mdpi.com Similarly, reaction with sodium azide provides 4-azido-6-methylnicotinonitrile. mdpi.com

| Nucleophile | Reagent Example | Product |

| Primary/Secondary Amine | Dimethylamine | 4-(Dimethylamino)-6-methylnicotinonitrile |

| Hydrazine | Hydrazine hydrate | 4-Hydrazino-6-methylnicotinonitrile |

| Azide | Sodium azide | 4-Azido-6-methylnicotinonitrile |

This table presents examples of reactions with nitrogen-centric nucleophiles.

Carbon-Based Nucleophile Interactions and Product Formation

The chlorine atom at the C4 position can also be displaced by carbon-based nucleophiles, although this often requires transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the pyridine ring. nanochemres.orgnanochemres.org

The Suzuki coupling reaction involves the coupling of the chloro-pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position. nanochemres.orgnanochemres.org

The Sonogashira coupling reaction, on the other hand, couples the chloro-pyridine with a terminal alkyne, also using a palladium catalyst, typically with a copper co-catalyst. nih.govrsc.org This reaction is instrumental in synthesizing aryl alkynes. rsc.org Both Suzuki and Sonogashira reactions are known for their good functional group tolerance and can often be performed under mild conditions. nanochemres.orgnih.gov

| Reaction | Carbon Nucleophile | Catalyst System | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Phenyl-6-methylnicotinonitrile |

| Sonogashira Coupling | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | 4-(Phenylethynyl)-6-methylnicotinonitrile |

This table illustrates examples of carbon-carbon bond-forming reactions.

Reactivity of the Nitrile Moiety

The cyano group (-C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations. rsc.orgsnnu.edu.cn

Chemical Transformations of the Cyano Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. libretexts.orgopenstax.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid, which directly produces the carboxylic acid and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis, using a base like sodium hydroxide, initially forms the carboxylate salt and ammonia, which then requires acidification to yield the free carboxylic acid. libretexts.orgopenstax.org The hydrolysis proceeds through an amide intermediate, though it can be difficult to stop the reaction at this stage. youtube.com

Reduction of the nitrile group provides access to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used to reduce the carbon-nitrogen triple bond to a carbon-nitrogen single bond, yielding a primary amine after an aqueous workup. openstax.orglibretexts.org

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents (R-MgX), to form ketones. libretexts.orgyoutube.com The Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. openstax.orgyoutube.com

| Reaction | Reagents | Product Functional Group |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Alkaline Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone |

This table summarizes key transformations of the nitrile group.

Functionalization Strategies for the Pyridine Nucleus of this compound

Beyond the direct substitution of the chlorine atom, broader functionalization strategies can be employed to modify the pyridine core of this compound. These strategies often involve a sequence of reactions to build molecular complexity.

The previously mentioned palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) represent a major strategy for functionalization at the C4 position. nanochemres.orgnanochemres.orgnih.gov The products of these reactions can then be further modified. For instance, an alkyne introduced via a Sonogashira coupling can undergo subsequent cyclization reactions to form fused heterocyclic systems.

Furthermore, the nitrile group itself can serve as a synthetic handle. After its transformation into other functional groups like a carboxylic acid or an amine, these new groups can be used for further derivatization, such as amide bond formation or the construction of new rings. The interplay between the reactivity at the C4-chloro position and the transformations of the C3-cyano group allows for a combinatorial approach to generating a wide array of substituted pyridine derivatives from the single starting material, this compound.

Alkylation and Acylation Processes

Alkylation and acylation reactions introduce new carbon-based frameworks onto the this compound scaffold, modifying its steric and electronic properties. These transformations can occur at several sites, including the pyridine nitrogen and the methyl group.

Alkylation of pyridine derivatives can proceed through various mechanisms. For instance, N-alkylation of the pyridine ring is a common reaction, typically achieved by treatment with alkyl halides. In a related context, the direct N7 regioselective tert-alkylation of 6-substituted purines, which also possess a nitrogen-containing heterocyclic ring, has been accomplished using a tert-alkyl halide in the presence of a Lewis acid catalyst like SnCl4. nih.gov This method allows for the introduction of bulky alkyl groups onto the heterocyclic core. nih.gov Another approach involves the dearomative alkylation of pyridinium (B92312) ions, formed in situ by acylation, with Grignard reagents in the presence of a chiral copper(I) catalyst.

Acylation of pyridines, which are generally electron-deficient, can be challenging via traditional Friedel-Crafts methods. However, alternative strategies have been developed. One such method involves the lithiation of the pyridine ring followed by treatment with an acylating agent like a benzoyl chloride. Pyridine can also act as a catalyst or base in acylation reactions, for example, by neutralizing the HCl generated during the acylation of amines with acyl chlorides.

Expansion of Structural Diversity through Derivatization

The chloro group at the 4-position of this compound is a key handle for introducing structural diversity through various derivatization reactions. Nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions are prominent methods for replacing the chloro substituent with a wide range of functionalities.

Nucleophilic substitution reactions on related chloropyridine and quinoline (B57606) systems have been extensively studied. For example, the chlorine atom in 2,6-dichloro-4-methylnicotinonitrile (B1293653) undergoes regioselective nucleophilic substitution with the malononitrile (B47326) dimer in the presence of triethylamine. researchgate.net Similarly, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue undergo nucleophilic displacement of the 4-chloro group with various nucleophiles, including thiols, hydrazine, azide, and amines, to yield a series of 4-substituted quinolinones and quinolinethiones. mdpi.com

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds. Key examples applicable to the derivatization of this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) to form a C-C bond. This method is widely used for the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, providing access to arylalkynes.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the aryl chloride and an amine, and is a key method for synthesizing arylamines.

The table below summarizes some examples of derivatization reactions on related chloro-substituted nitrogen heterocycles.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| 2,6-dichloro-4-methylnicotinonitrile | Malononitrile dimer, triethylamine | Triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | Nucleophilic Substitution |

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-hydrazino-8-methylquinolin-2(1H)-one | Nucleophilic Substitution |

| 4-chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-azido-8-methylquinolin-2(1H)-one | Nucleophilic Substitution |

| Aryl Chloride | Arylboronic acid, Pd catalyst, base | Biaryl compound | Suzuki-Miyaura Coupling |

| Aryl Chloride | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne | Sonogashira Coupling |

| Aryl Chloride | Amine, Pd catalyst, base | Arylamine | Buchwald-Hartwig Amination |

Other Pertinent Chemical Reactions and Rearrangements

Beyond substitution and derivatization of the chloro group, the this compound core can potentially undergo other chemical transformations. The nitrile group, for example, can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the range of accessible derivatives.

Chemical rearrangements of the nicotinonitrile scaffold, while not extensively documented for this specific compound, are known in related heterocyclic systems. For instance, degenerate ring transformations of pyridinium salts have been reported, leading to the synthesis of substituted nicotinonitriles. These types of rearrangements can provide pathways to novel heterocyclic structures that would be difficult to access through other synthetic routes.

4 Chloro 6 Methylnicotinonitrile As a Core Building Block in Advanced Organic Synthesis

Strategic Utility in the Construction of Fused Heterocyclic Systems

The inherent reactivity of 4-chloro-6-methylnicotinonitrile makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems. The chloro and cyano functionalities serve as convenient handles for cyclization reactions, enabling the annulation of additional rings onto the pyridine (B92270) core.

Synthesis of Pyrido[2,3-d]pyrimidines via this compound

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a prominent feature in many compounds with significant therapeutic potential. A key synthetic approach to this heterocyclic system involves the reaction of a substituted 2-chloronicotinonitrile with a binucleophile such as guanidine (B92328). In this context, this compound serves as an excellent starting material for the synthesis of 2,4-diamino-6-methylpyrido[2,3-d]pyrimidine derivatives.

The synthesis is predicated on the cyclocondensation reaction between this compound and guanidine, typically in the presence of a base. The reaction proceeds through an initial nucleophilic displacement of the chlorine atom by one of the amino groups of guanidine, followed by an intramolecular cyclization involving the nitrile group and the other amino group of the guanidine moiety. This sequence of reactions leads directly to the formation of the fused pyrimidine (B1678525) ring.

| Starting Material | Reagent | Product |

| This compound | Guanidine | 2,4-Diamino-6-methylpyrido[2,3-d]pyrimidine |

This straightforward and efficient method provides access to a variety of substituted pyrido[2,3-d]pyrimidines, which are valuable scaffolds in medicinal chemistry.

Formation of Pyrazolopyridine Frameworks from Nicotinonitrile Precursors

The pyrazolopyridine core is another important heterocyclic system found in a range of biologically active molecules. The synthesis of pyrazolo[3,4-b]pyridines can be effectively achieved starting from 2-chloronicotinonitriles through a reaction with hydrazine (B178648). This compound is a suitable precursor for this transformation, leading to the formation of 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridines.

The reaction mechanism involves the nucleophilic attack of hydrazine on the carbon atom bearing the chlorine, leading to its displacement. The resulting hydrazinonicotinonitrile then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon, to form the fused pyrazole (B372694) ring.

| Starting Material | Reagent | Product |

| This compound | Hydrazine | 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine |

This synthetic route offers a direct and versatile method for the construction of the pyrazolopyridine framework, allowing for further functionalization and the generation of diverse derivatives.

Access to Thienopyridine and Related Scaffolds

Thienopyridines are a class of sulfur-containing heterocyclic compounds with a broad spectrum of biological activities. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can be adapted for the construction of thieno[2,3-b]pyridines. wikipedia.orgresearchgate.net A common and efficient approach to thieno[2,3-b]pyridines involves the reaction of 2-chloronicotinonitriles with α-mercapto ketones or esters. researchgate.net

In this synthetic strategy, this compound can be reacted with an α-mercapto compound containing an active methylene (B1212753) group in the presence of a base. The reaction proceeds via an initial S-alkylation, where the sulfur nucleophile displaces the chlorine atom of the nicotinonitrile. This is followed by an intramolecular Thorpe-Ziegler cyclization, where the active methylene group attacks the nitrile, leading to the formation of the fused thiophene (B33073) ring.

| Starting Material | Reagent | Product |

| This compound | α-Mercapto ketone/ester | 2-Substituted-3-amino-6-methylthieno[2,3-b]pyridine |

This method provides a versatile entry to a wide range of substituted thienopyridines, which are valuable intermediates for further chemical exploration.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The structural features of this compound make it an attractive component for use in such reactions. While specific literature examples detailing the use of this compound in well-known MCRs like the Hantzsch wikipedia.orgresearchgate.net or Biginelli wikipedia.orgorganic-chemistry.org reactions are not prevalent, its potential as a building block in the development of novel MCRs is significant.

For instance, the pyridine nitrogen and the nitrile group could participate in cycloaddition reactions, while the chloro group offers a site for subsequent modification. The development of MCRs incorporating this compound would enable the rapid generation of diverse libraries of complex pyridine-containing molecules.

| Multi-Component Reaction | Potential Role of this compound |

| Hantzsch Dihydropyridine (B1217469) Synthesis | As a modified aldehyde or β-ketoester component. |

| Biginelli Reaction | As a component to introduce a substituted pyridine moiety. |

| Novel MCRs | As a key building block for the synthesis of novel heterocyclic scaffolds. |

The integration of this compound into MCRs represents a promising area for future research, with the potential to streamline the synthesis of complex and biologically relevant molecules.

Development of Chemical Libraries for High-Throughput Screening (ChemLib-HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds against biological targets. The development of diverse and well-characterized chemical libraries is crucial for the success of HTS campaigns. This compound is an excellent scaffold for the construction of such libraries due to its facile conversion into a variety of fused heterocyclic systems, as discussed in the preceding sections.

By systematically reacting this compound with a diverse range of reactants (e.g., various guanidines, hydrazines, and α-mercapto compounds), a large and structurally diverse library of pyrido[2,3-d]pyrimidines, pyrazolopyridines, and thienopyridines can be generated. The resulting compounds can then be further functionalized at different positions, exponentially increasing the diversity of the library.

| Scaffold | Potential Diversity Points |

| Pyrido[2,3-d]pyrimidine | Substituents on the pyrimidine and pyridine rings. |

| Pyrazolopyridine | Substituents on the pyrazole and pyridine rings. |

| Thienopyridine | Substituents on the thiophene and pyridine rings. |

The use of this compound as a starting material allows for the creation of focused libraries of compounds with a high degree of structural novelty and complexity, which are essential for identifying novel hits in HTS campaigns.

Targeted Applications in Specialized Chemical Sectors Through 4 Chloro 6 Methylnicotinonitrile

Applications in Pharmaceutical Precursor Synthesis

4-Chloro-6-methylnicotinonitrile serves as a important building block in the synthesis of pharmaceutical precursors, contributing to the development of new therapeutic agents. The nicotinonitrile scaffold, a key feature of this compound, is present in numerous biologically active molecules and approved drugs, highlighting its significance in medicinal chemistry. ekb.egekb.egresearchgate.net The presence of reactive sites on the this compound molecule allows for extensive chemical modification, enabling the creation of diverse compound libraries for drug discovery programs.

The nicotinonitrile core, also known as 3-cyanopyridine, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. ekb.eg This structural motif is a key component in several marketed drugs, demonstrating its clinical relevance and therapeutic potential. ekb.egresearchgate.net The versatility of the nicotinonitrile scaffold allows for its incorporation into various molecular frameworks, leading to the discovery of novel drug candidates with diverse biological activities. The development of new and unusual ring systems, or scaffolds, that deviate from traditional (hetero)aromatic systems is a growing trend in medicinal chemistry, driven by the need for novelty in intellectual property and the demand for therapeutic agents with high potency and specificity. nih.gov

The synthesis of nicotinonitrile derivatives is a key area of research in drug discovery, with a focus on creating compounds with improved biological activity. For example, a series of nicotinonitrile derivatives were synthesized and evaluated for their potential as dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer therapy. nih.gov These compounds, which were designed using a "horseshoe tactic," demonstrated potent inhibitory activity in the nanomolar range. nih.gov Another study focused on the synthesis of nicotinonitrile derivatives with imino moieties, which were found to enhance apoptosis and inhibit tyrosine kinase activity, suggesting their potential as anticancer agents. nih.gov

The following table provides examples of nicotinonitrile-based compounds and their therapeutic targets:

| Compound Class | Therapeutic Target | Reference |

| Nicotinonitrile Derivatives | c-Met and Pim-1 Kinases | nih.gov |

| Nicotinonitrile Derivatives with Imino Moieties | Tyrosine Kinase | nih.gov |

| 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl Kinase | nih.gov |

The development of efficient and sustainable methods for the synthesis of nicotinonitrile derivatives is also a key focus of research. A recent study reported the use of a nanomagnetic metal-organic framework as a catalyst for the green synthesis of a wide range of nicotinonitrile derivatives. nih.gov This method offers several advantages, including high yields, short reaction times, and easy separation of the catalyst. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound, such as a derivative of this compound, medicinal chemists can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. nih.govdrugbank.comnih.gov

For example, in the development of inhibitors for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key target in the treatment of autoimmune diseases, the cyano moiety was found to play a crucial role in receiving external interactions, even though it did not have a fixed binding pattern. nih.gov Similarly, in the development of inhibitors for the ClpP protease, an important target in the development of new antibacterial agents, the nitrile group was found to form an additional covalent bond with a key amino acid residue in the binding pocket, enhancing the therapeutic effects of the compound. nih.gov

The following table provides examples of how chemical modifications to nicotinonitrile derivatives can impact their biological activity:

| Chemical Modification | Impact on Biological Activity | Reference |

| Replacement of imidazole (B134444) with pyrimidine (B1678525) ring | Improved metabolic stability | nih.gov |

| Substitution of nitrile group with fluorine | Slightly impaired inhibitory potency | nih.gov |

| Introduction of a tetrahedral boron atom | Acted as a bioisostere of phosphate, enhancing inhibitory activity | nih.gov |

These examples highlight the importance of SAR studies in guiding the design and optimization of new drug candidates. By carefully exploring the chemical space around a lead compound, medicinal chemists can develop a deep understanding of the SAR and use this knowledge to design more potent, selective, and effective therapeutic agents.

Applications in Agrochemical Precursor Synthesis

The versatility of this compound extends beyond pharmaceuticals, finding significant application in the synthesis of agrochemical precursors. The nicotinonitrile scaffold is a common feature in a variety of pesticides, including insecticides, fungicides, and herbicides. researchgate.net The unique chemical properties of this compound make it an ideal starting material for the development of novel agrochemicals with improved efficacy and environmental profiles.

The synthesis of nicotinonitrile derivatives has led to the development of a wide range of agrochemicals with diverse modes of action. For example, nicotinic acid derivatives, which can be synthesized from nicotinonitrile precursors, have been shown to exhibit significant insecticidal activity against a variety of pests. researchgate.net One study reported the synthesis of a series of nicotinic acid derivatives that showed promising activity against the green peach aphid, the American bollworm, and the maize weevil. researchgate.net

Neonicotinoids, a class of insecticides that act as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, are another important class of agrochemicals that can be derived from nicotinonitrile precursors. nih.gov These compounds are widely used for the control of a variety of sucking and chewing insects. The synthesis of neonicotinoid metabolites is an important area of research, as it allows for the development of analytical standards and the evaluation of their nicotinic receptor potency. nih.gov

The following table provides examples of nicotinonitrile-derived compounds and their agrochemical applications:

| Compound Class | Agrochemical Application | Reference |

| Nicotinic Acid Derivatives | Insecticide | researchgate.net |

| Neonicotinoids | Insecticide | nih.gov |

| Nicotinonitrile Derivatives | Molluscicide | nih.gov |

In addition to their use as insecticides, nicotinonitrile derivatives have also been investigated for their potential as molluscicides. A recent study reported the design and synthesis of a new series of nicotinonitrile derivatives that showed promising molluscicidal activity against land snails. nih.gov The results of this study suggest that nicotinonitrile-based compounds could be a valuable new tool for the control of these important agricultural pests.

The development of novel agrochemicals is a key priority for the agricultural industry, as it is essential for ensuring food security and protecting crops from pests and diseases. The chemical design of new agrochemical lead structures often involves the use of versatile building blocks, such as this compound, that can be readily modified to create a wide range of new compounds. researchgate.net

One important strategy in the design of new agrochemicals is the introduction of trifluoromethyl groups into heterocyclic compounds. researchgate.net This can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of the molecule, leading to improved efficacy and a more favorable environmental profile. A recent study described the synthesis of a variety of trifluoromethylated pyridines from a 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine (B92270) building block, highlighting the potential of this approach for the development of new agrochemicals. researchgate.net

The following table provides examples of chemical design strategies for the development of novel agrochemical lead structures:

| Chemical Design Strategy | Rationale | Reference |

| Introduction of trifluoromethyl groups | Enhanced lipophilicity, metabolic stability, and pharmacokinetic properties | researchgate.net |

| Synthesis of bioactive amine and amide derivatives | Creation of new compounds with improved biological activity | researchgate.net |

| Simplification of synthetic routes | Reduced risks and costs in industrial production | researchgate.net |

The development of new and improved synthetic routes for the production of agrochemical intermediates is also a key area of research. One study reported a novel and environmentally friendly synthetic process for the nematicidal and fungicidal fluopyram, which involved the simplification of the synthesis of a key intermediate. researchgate.net This new process not only avoided dangerous hydrogenation processes and expensive catalysts but also allowed for the recycling and reuse of reactants, minimizing waste and adhering to the principles of green chemistry. researchgate.net

Contributions to Fine Chemical Synthesis and Materials Science Precursors

Beyond its applications in the life sciences, this compound and its derivatives are valuable intermediates in the synthesis of fine chemicals and precursors for materials science. The reactivity of the chloro and cyano groups, combined with the stability of the pyridine ring, allows for the creation of a wide range of functionalized molecules with specific properties. For instance, nicotinonitrile derivatives are utilized in the development of nonlinear optical (NLO) materials and electrical materials, demonstrating their utility in advanced technological applications. researchgate.net

In fine chemical synthesis, this compound can be used to construct complex heterocyclic systems. The chlorine atom can be displaced by various nucleophiles, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to build new rings. This versatility makes it a key building block for a diverse array of chemical products.

In the realm of materials science, the pyridine core of this compound can be incorporated into polymers and other materials to impart specific thermal, optical, or electronic properties. For example, derivatives of nicotinonitrile have been investigated for their potential use as corrosion inhibitors. researchgate.net One study reported the synthesis of three nitrogen-heterocyclic nicotinonitrile compounds and evaluated their effectiveness as corrosion inhibitors for a brass alloy in nitric acid. researchgate.net The results of this study suggest that nicotinonitrile-based compounds could be a valuable new tool for the protection of metals from corrosion. researchgate.net

Advanced Analytical and Computational Investigations of 4 Chloro 6 Methylnicotinonitrile and Its Derivatives

Spectroscopic Methodologies for Elucidating Chemical Structure

Spectroscopic techniques are fundamental tools for the unambiguous determination of the chemical structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including 4-Chloro-6-methylnicotinonitrile and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For instance, in the ¹H NMR spectrum of a nicotinonitrile derivative, the protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts influenced by the nature and position of substituents. The methyl group protons of this compound would be expected to resonate in the upfield region (around δ 2.5 ppm). Similarly, ¹³C NMR spectroscopy provides characteristic signals for the carbon atoms of the pyridine ring, the nitrile group (around 115-120 ppm), and the methyl group. nih.govsigmaaldrich.comillinois.eduresearchgate.net

The synthesis of various nicotinonitrile derivatives often involves multi-component reactions, and NMR spectroscopy is crucial for confirming the formation of the desired product and for the structural assignment of any intermediates or byproducts. researchgate.net Two-dimensional NMR techniques, such as gCOSY, gHSQC, and gHMBC, can be employed for more complex structures to establish the connectivity between protons and carbons. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Nicotinonitrile Derivatives.

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |

| Methyl Group Protons | ~2.5 | ~20 |

| Nitrile Carbon | - | 115 - 120 |

| Substituted Carbons | Dependent on substituent | Dependent on substituent |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the nicotinonitrile derivative.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information to NMR for the complete structural characterization of this compound and its derivatives.

IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For nicotinonitrile derivatives, the characteristic stretching vibration of the nitrile group (C≡N) is typically observed in the range of 2215–2224 cm⁻¹. nih.gov The presence of other functional groups, such as carbonyls (C=O) in derivatives, can also be confirmed by their characteristic absorption bands in the IR spectrum. nih.gov For example, the IR spectrum of 2-chloro-6-methyl pyridine exhibits characteristic bands that can be used for its identification. researchgate.netresearchgate.net

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of a molecule shows a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound, the presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio). The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the molecule. nih.govnist.govnist.gov

Table 2: Key Spectroscopic Data for the Characterization of Nicotinonitrile Derivatives.

| Spectroscopic Technique | Key Feature | Typical Range/Value |

| IR Spectroscopy | Nitrile (C≡N) stretch | 2215–2224 cm⁻¹ |

| C-Cl stretch | ~600-800 cm⁻¹ | |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to Molecular Weight |

| Isotopic Pattern for Chlorine | M⁺ and M⁺+2 (3:1 ratio) |

Theoretical and Computational Chemistry Approaches

In addition to experimental techniques, theoretical and computational chemistry methods play a vital role in understanding the properties and reactivity of this compound and its derivatives. These approaches provide insights that can be difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and other properties of molecules. researchgate.netmdpi.com DFT calculations can be used to optimize the molecular geometry of this compound and its derivatives, providing accurate bond lengths and angles. mdpi.comnih.gov

Furthermore, DFT allows for the calculation of various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net Natural Bond Orbital (NBO) analysis, another component of DFT studies, can provide insights into charge distribution and donor-acceptor interactions within the molecule. chemrxiv.org

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving nicotinonitrile derivatives. nih.gov These calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This information is crucial for understanding the feasibility and selectivity of a particular reaction pathway.

For example, in the synthesis of nicotinonitrile derivatives, quantum chemical calculations can help to predict the most likely course of a reaction and to understand the role of catalysts. nih.gov By calculating the activation energies for different possible pathways, researchers can gain insights into the factors that control the outcome of a reaction.

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of nicotinonitrile derivatives, particularly in the context of their interaction with biological macromolecules. nih.govresearchgate.net These methods are especially valuable in drug discovery for predicting how a molecule might bind to a target protein.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions responsible for binding. nih.gov Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time. These computational approaches are often used in conjunction with experimental studies to guide the design and synthesis of new nicotinonitrile derivatives with improved biological activity. nih.govekb.eg

Future Research Horizons and Prospective Avenues for 4 Chloro 6 Methylnicotinonitrile Chemistry

Innovation in Synthetic Strategies and Methodologies

The future of synthesizing 4-Chloro-6-methylnicotinonitrile and its derivatives is geared towards efficiency, sustainability, and complexity. While traditional methods often involve multi-step sequences, emerging strategies focus on minimizing steps, employing novel catalysts, and adopting greener reaction conditions.

Future synthetic endeavors will likely concentrate on one-pot, multicomponent reactions (MCRs). These reactions, which combine three or more reactants in a single operation to form a complex product, offer significant advantages in terms of atom economy and reduced waste. For instance, methodologies developed for other nicotinonitriles, such as the four-component synthesis using nanomagnetic metal-organic frameworks (MOFs), could be adapted. nih.govacs.org Such an approach could potentially construct the substituted pyridine (B92270) core of this compound from simpler, readily available precursors in a single, highly efficient step.

The use of advanced catalytic systems is another promising frontier. Iron(III) chloride (FeCl₃), a simple and inexpensive Lewis acid, has been shown to promote the condensation-cyclization of enamino nitriles and α,β-unsaturated ketones to produce multi-substituted nicotinonitriles. nih.gov Adapting such protocols could provide a cost-effective and scalable route to this compound. Furthermore, green chemistry principles are becoming increasingly important. Solvent-free methods, such as grinding reactants together, have been successfully used to synthesize glycosylated nicotinonitrile derivatives, offering benefits like short reaction times, mild conditions, and environmental friendliness. acs.org The application of microwave-assisted synthesis, which can dramatically reduce reaction times for Vilsmeier-Haack type reactions used to create chloro-formyl pyridines, also represents a significant area for innovation. atlantis-press.com

| Synthetic Strategy | Potential Catalysts/Conditions | Key Advantages | Relevant Findings |

| Multicomponent Reactions | Nanomagnetic MOFs (e.g., Fe₃O₄@MIL-53(Al)) | High efficiency, atom economy, one-pot synthesis | Synthesis of various nicotinonitrile derivatives in high yields (68-90%) under solvent-free conditions. acs.org |

| Lewis Acid Catalysis | FeCl₃ | Low cost, operational simplicity | Promotion of condensation-cyclization reactions to form polysubstituted nicotinonitriles. nih.gov |

| Green Chemistry Protocols | Grinding (Solid-phase) | Solvent-free, short reaction times, eco-friendly | Efficient synthesis of nicotinonitrile derivatives with excellent yields. acs.org |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid heating, enhanced reaction rates, improved yields | Acceleration of reactions for preparing chloro-substituted pyridine heterocycles. atlantis-press.com |

Exploration of Novel Reaction Chemistries and Transformation Pathways

The functional groups of this compound—the chloro substituent, the nitrile group, and the pyridine ring itself—provide a rich platform for exploring novel chemical transformations. The chloro group at the C4 position is a key handle for introducing further molecular diversity, primarily through cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govrsc.org Future research will undoubtedly focus on applying these methods to this compound to synthesize a wide array of 4-aryl, 4-alkenyl, and 4-alkynyl substituted nicotinonitriles. The reactivity of the chloro group is pivotal, and studies on analogous systems like 4-chloroquinolines demonstrate the feasibility of such transformations. researchgate.net

Nucleophilic aromatic substitution (SNAr) offers another major pathway for derivatization. The chlorine atom can be displaced by various nucleophiles, including amines, alcohols, and thiols, to generate new families of compounds. Research on the closely related 2,6-dichloro-4-methylnicotinonitrile (B1293653) has shown that nucleophilic substitution with carbanions like the malononitrile (B47326) dimer occurs regioselectively, highlighting the controlled reactivity of the chloro groups on the pyridine ring. researchgate.net This suggests that this compound could be selectively functionalized at the C4 position.

Furthermore, the nitrile group itself is a versatile functional group that can be transformed into other moieties. For example, reduction of the nitrile can yield an aminomethyl group, while partial reduction followed by hydrolysis can produce an aldehyde. acs.org These transformations open up pathways to new classes of compounds, such as (aminomethyl)pyridines or pyridine-4-carbaldehydes, which are valuable intermediates in medicinal chemistry.

| Reaction Type | Reagents/Catalysts | Potential Products | Significance |

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | 4-Aryl-6-methylnicotinonitriles | Introduction of diverse aryl groups for new scaffolds. researchgate.netnih.gov |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | 4-Amino, 4-Alkoxy, 4-Thioether derivatives | Creation of functionalized pyridines with varied electronic properties. researchgate.netmdpi.com |

| Nitrile Reduction (Full) | DIBAL-H, NaBH₄ | (4-Amino-6-methylpyridin-3-yl)methanamine | Access to aminomethylpyridine derivatives. acs.org |

| Nitrile Reduction (Partial) | DIBAL-H | 4-Formyl-6-methylnicotinonitrile | Synthesis of pyridine aldehyde building blocks. acs.org |

Interdisciplinary Research with Advanced Materials and Catalysis

The structural features of this compound make it an intriguing candidate for incorporation into advanced materials and for use in catalysis. The convergence of synthetic organic chemistry with materials science presents a significant growth area.

One promising avenue is the use of nicotinonitrile derivatives as building blocks for Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions linked by organic ligands. nih.gov The nitrile and pyridine nitrogen of this compound could coordinate to metal centers, making it a potential ligand for creating novel MOFs with tailored pore sizes and functionalities. Such materials could find applications in gas storage, separation, or heterogeneous catalysis. Research has already shown that MOFs can be used as catalysts for the synthesis of nicotinonitriles; the next step is to use functional nicotinonitriles as the architectural components of the MOFs themselves. nih.govacs.org

In the realm of polymer science, this compound could serve as a functional monomer. The chloro group allows for post-polymerization modification, while the polar nitrile group can influence the polymer's physical properties. Hybrid materials, where polymers are grown on the surface of or within the pores of MOFs, are an emerging area of research. rsc.orgnih.gov this compound could be used to create polymer chains that are then tethered to a MOF, combining the processability of polymers with the high surface area and crystallinity of MOFs. sci-hub.se

Moreover, the pyridine scaffold is a classic component of ligands in homogeneous catalysis. By modifying this compound, for example, by converting the nitrile to a phosphine (B1218219) or another coordinating group, new ligands could be developed for transition metal catalysts. The electronic properties of these ligands could be fine-tuned via substitution at the C4 position, potentially leading to catalysts with enhanced activity or selectivity for a variety of organic transformations. nih.gov

Computational-Driven Discovery in Nicotinonitrile Chemical Space

Computational chemistry offers a powerful toolkit for accelerating research into this compound by predicting its properties and guiding experimental work. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the molecule's structure, reactivity, and potential applications before a single experiment is run.

DFT calculations can be employed to understand the electronic structure of this compound, including its molecular orbital energies (HOMO/LUMO) and electrostatic potential map. This information is crucial for predicting its reactivity in various reactions. For example, by modeling the transition states, computational studies can predict the regioselectivity of nucleophilic aromatic substitution, explaining why a nucleophile might prefer one position over another. rsc.org Such studies can also elucidate complex reaction mechanisms, as demonstrated in the investigation of cycloaddition reactions in related pyridine systems. nih.gov

Furthermore, computational methods are invaluable for virtual screening and rational drug design. If derivatives of this compound are being considered for biological applications, molecular docking studies can predict how these molecules might bind to a specific protein target. This in silico approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

In the context of materials science, computational modeling can be used to predict the structures and properties of new MOFs or polymers derived from this compound. By simulating the assembly of ligands and metal ions, it is possible to forecast the topology and pore environment of a potential MOF, guiding the rational design of materials with desired properties for specific applications like catalysis or gas separation.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-methylnicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine derivatives. A plausible route includes:

Chlorination : Introduce chlorine at the 4-position via electrophilic substitution using POCl₃ or PCl₅ under reflux .

Methylation : Install the methyl group at the 6-position using methylating agents (e.g., CH₃I) in the presence of a base (e.g., NaH) .

Nitrile Formation : Convert a carbonyl or amine group to a nitrile using reagents like NH₃/ClCN or dehydration of amides .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C) to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Safety Protocols : Use fume hoods for synthesis; wear nitrile gloves and PPE. In case of exposure:

- Inhalation : Move to fresh air; administer oxygen if necessary .

- Skin Contact : Wash with 10% NaHCO₃ solution to neutralize acidic by-products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms for accurate thermochemical data (e.g., ionization potentials, electron affinity) .

- Basis Sets : Apply 6-311+G(d,p) for geometry optimization and LANL2DZ for halogen atoms .

- Output Analysis :

- HOMO-LUMO gaps to assess reactivity (target: ~5.2 eV for nitriles).

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in reported reaction yields for halogenation steps?

- Methodological Answer :

- Root Cause Analysis :

- Catalyst Purity : Trace moisture in POCl₃ may reduce chlorination efficiency; pre-dry reagents with molecular sieves .

- Steric Effects : Ortho-substituents (e.g., methyl) hinder halogenation; use bulkier catalysts (e.g., AlCl₃) for better regioselectivity .

- Validation : Cross-check yields via GC-MS and replicate under anhydrous conditions .

Q. How can crystallographic data address discrepancies in proposed tautomeric forms of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Compare experimental bond lengths (C≡N: ~1.14 Å) with DFT-optimized geometries to confirm tautomer dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.